(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a combination of chromen, thiazol, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Cyclization: The thiazol ring can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-cancer properties. Its ability to inhibit certain pathways involved in cancer cell proliferation makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with similar aromatic properties.
Manganese(II) iodide: A compound with similar electronic properties but different applications.
Thioesters: Compounds with similar functional groups but different reactivity profiles.
Uniqueness
What sets (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile apart is its combination of chromen, thiazol, and nitrophenyl groups, which confer unique electronic and steric properties. These features make it particularly versatile for applications in drug discovery and materials science.
Properties
IUPAC Name |
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10N4O6S/c22-10-14(7-12-3-1-2-4-18(12)25(29)30)20-23-17(11-32-20)16-9-13-8-15(24(27)28)5-6-19(13)31-21(16)26/h1-9,11H/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAQFABKUFXCH-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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